molecular formula C8H10N2O2 B2628984 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 793646-50-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B2628984
CAS No.: 793646-50-1
M. Wt: 166.18
InChI Key: MHUCACBKXQMSGS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazole and pyridine ring system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 2-amino pyridine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific ring structure, which provides distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring stable, reactive heterocyclic compounds .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUCACBKXQMSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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